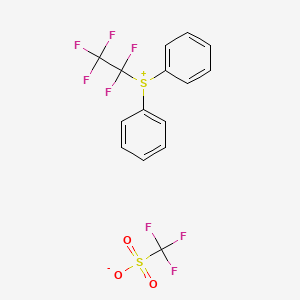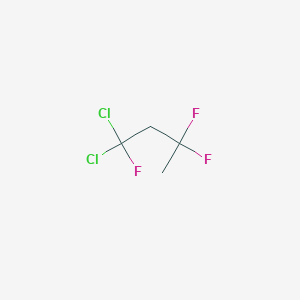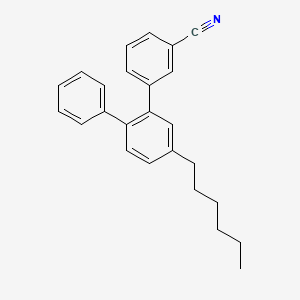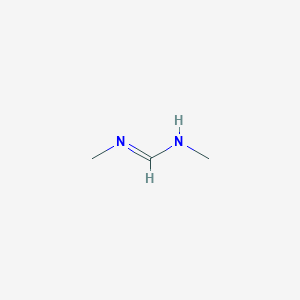
Dibutyl-methyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIBUTYL(METHYL)SILANE is an organosilicon compound that features a silicon atom bonded to two butyl groups and one methyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are used in various applications, including surface modification, polymer synthesis, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DIBUTYL(METHYL)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically uses a platinum catalyst to facilitate the addition of butyl and methyl groups to the silicon atom .
Industrial Production Methods
Industrial production of DIBUTYL(METHYL)SILANE often involves the reaction of dichlorosilane with butyl and methyl Grignard reagents. This method allows for the efficient production of the compound with high purity. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
DIBUTYL(METHYL)SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The butyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes with reduced functional groups.
Substitution: Halogenated silanes or other substituted silanes.
Wissenschaftliche Forschungsanwendungen
DIBUTYL(METHYL)SILANE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of DIBUTYL(METHYL)SILANE involves its ability to form stable bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds. This interaction is crucial in applications such as surface modification and polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DIBUTYL(DIMETHYL)SILANE: Similar structure but with an additional methyl group.
TRIBUTYL(METHYL)SILANE: Contains three butyl groups instead of two.
DIBUTYL(ETHYL)SILANE: Features an ethyl group instead of a methyl group.
Uniqueness
DIBUTYL(METHYL)SILANE is unique due to its specific combination of butyl and methyl groups, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of hybrid organic-inorganic materials .
Eigenschaften
Molekularformel |
C9H21Si |
|---|---|
Molekulargewicht |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
QXVXKJMHIFAYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


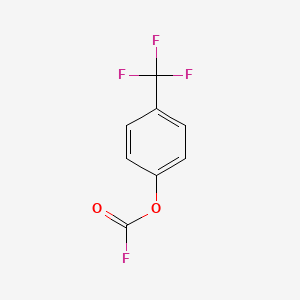
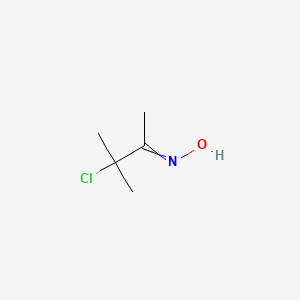

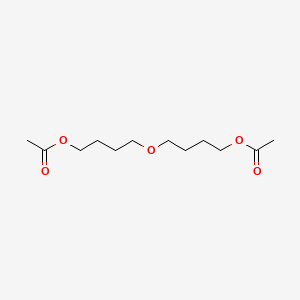
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)


![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
